![molecular formula C28H19N3 B12923462 [2,2'-Biquinolin]-4-amine, N-1-naphthalenyl- CAS No. 57115-19-2](/img/structure/B12923462.png)
[2,2'-Biquinolin]-4-amine, N-1-naphthalenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,2’-Biquinolin]-4-amine, N-1-naphthalenyl- is an aromatic amine compound that features a biquinoline structure with an amine group at the 4-position and a naphthalenyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Biquinolin]-4-amine, N-1-naphthalenyl- typically involves the following steps:
Formation of Biquinoline Core: The biquinoline core can be synthesized through a condensation reaction between 2-aminobenzaldehyde and 2-aminobenzylamine under acidic conditions.
Introduction of Amine Group: The amine group at the 4-position can be introduced via nitration followed by reduction. Nitration of the biquinoline core with nitric acid yields the nitro derivative, which is then reduced to the amine using a reducing agent such as iron and hydrochloric acid.
Attachment of Naphthalenyl Group: The final step involves the attachment of the naphthalenyl group to the nitrogen atom. This can be achieved through a nucleophilic substitution reaction using naphthalenyl halide and the amine derivative under basic conditions.
Industrial Production Methods
Industrial production of [2,2’-Biquinolin]-4-amine, N-1-naphthalenyl- may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalenyl group, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the biquinoline core, potentially yielding tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated naphthalenes and bases like sodium hydroxide are typical reagents.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Tetrahydro-biquinoline derivatives.
Substitution: Various substituted biquinoline derivatives with different functional groups.
科学研究应用
Chemistry
Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating catalytic reactions.
Material Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Biology
Biomolecular Interactions: The compound’s ability to bind to proteins and nucleic acids makes it useful in studying biomolecular interactions.
Medicine
Drug Development: Its structural properties are explored for the development of novel therapeutic agents, particularly in cancer research.
Industry
Dye Synthesis: The compound is used in the production of azo dyes, which are important in textile and printing industries.
相似化合物的比较
Similar Compounds
N-Phenylnaphthalen-1-amine: An aromatic amine with a similar structure but different binding affinities and applications.
N-(1-Naphthyl)ethylenediamine: Another naphthalenyl derivative with distinct chemical properties and uses.
Uniqueness
Structural Features: The biquinoline core and the specific positioning of the amine and naphthalenyl groups confer unique electronic and steric properties.
Applications: Its versatility in various scientific fields, from catalysis to drug development, sets it apart from other similar compounds.
属性
| 57115-19-2 | |
分子式 |
C28H19N3 |
分子量 |
397.5 g/mol |
IUPAC 名称 |
N-naphthalen-1-yl-2-quinolin-2-ylquinolin-4-amine |
InChI |
InChI=1S/C28H19N3/c1-3-11-21-19(8-1)10-7-15-24(21)30-27-18-28(31-25-14-6-4-12-22(25)27)26-17-16-20-9-2-5-13-23(20)29-26/h1-18H,(H,30,31) |
InChI 键 |
HIDDFHUIMLLNEI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=CC(=NC4=CC=CC=C43)C5=NC6=CC=CC=C6C=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-Bis{[3,4,5-tris(decyloxy)phenyl]methyl}pyridin-4-amine](/img/no-structure.png)
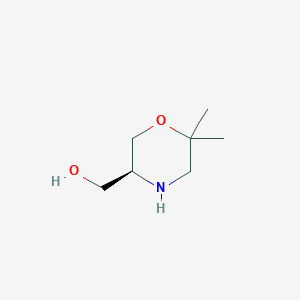
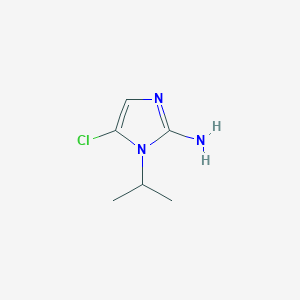
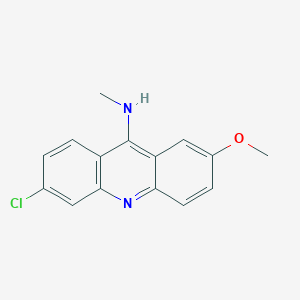
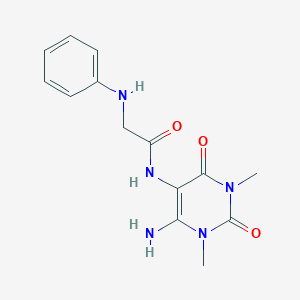
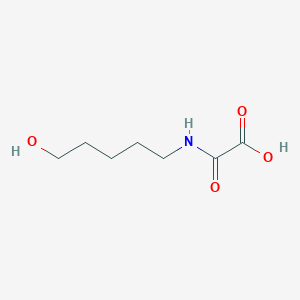
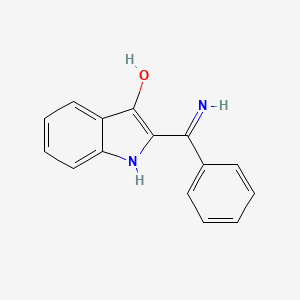
![2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide](/img/structure/B12923471.png)
